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molecular formula C7H4F2O3 B068359 2,3-Difluoro-4-hydroxybenzoic acid CAS No. 175968-39-5

2,3-Difluoro-4-hydroxybenzoic acid

Cat. No. B068359
M. Wt: 174.1 g/mol
InChI Key: XIZIDHMVDRRFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613942B1

Procedure details

To the 2,3-difluoro-4-hydroxybenzoic acid (800 mg, 5.1 mmol) dissolved in anhydrous methanol (50 mL) was added thionyl chloride (0.55 mL, 7.3 mmol). After stirring the solution at room temperature for 16 hours, the solvent was evaporated. The residue was taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate, water, brine, and dried over MgSO4 to give methyl 2,3-difluoro-4-hydroxybenzoate (540 mg, 62%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]([OH:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[CH3:17]O>>[F:1][C:2]1[C:10]([F:11])=[C:9]([OH:12])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5]

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1F)O
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.55 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the solution at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C(=O)OC)C=CC(=C1F)O
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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